
5-Cyanophthalide
Overview
Description
5-Cyanophthalide (C₉H₅NO₂, MW 159.14) is a bicyclic lactone featuring a cyano (-C≡N) group at the 5-position of the phthalide scaffold . It is a white crystalline solid with a melting point of 201–205°C and serves as a critical intermediate in synthesizing the antidepressant drugs citalopram and escitalopram via Grignard reactions . Industrial synthesis routes prioritize high yield (>70%) and purity, employing dehydrating agents (e.g., SOCl₂) and intermediates like 5-carboxyphthalide or oxazoline derivatives . The electron-withdrawing cyano group enhances reactivity in electrophilic additions and modulates proton acidity, enabling tailored synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanophthalide typically starts from 5-carboxyphthalide. The process involves converting 5-carboxyphthalide into its acyl chloride form using a chlorinating agent such as thionyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamyl phthalide, which is subsequently dehydrated to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps often include recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanophthalide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the cyano group into other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Applications
Citalopram and Escitalopram Synthesis
5-Cyanophthalide serves as a crucial intermediate in the production of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. The synthesis of citalopram from this compound can be achieved through several methods, including one-pot reactions that streamline the process and minimize intermediate isolation. These methods often involve using Grignard reagents and other chemical transformations that enhance yield and purity .
Case Study: One-Pot Synthesis
A notable case study describes a one-pot synthesis of citalopram starting from this compound without the need for isolating intermediate compounds. This method not only simplifies the process but also reduces the use of hazardous chemicals, making it more environmentally friendly . The efficiency of this synthesis route is critical for large-scale pharmaceutical production, ensuring high purity levels necessary for therapeutic applications.
Chemical Research Applications
Reagent in Synthetic Pathways
Beyond its pharmaceutical applications, this compound is utilized as a reagent in chemical research. It aids scientists in exploring new synthetic pathways and reaction mechanisms, contributing to advancements in organic chemistry . The compound's unique structural properties allow for various chemical modifications and reactions, making it valuable for researchers developing new materials or pharmaceuticals.
Polymorphic Forms
Research has also identified novel polymorphic forms of this compound that exhibit high purity levels. These polymorphs are essential for ensuring consistent quality in pharmaceutical applications, particularly in the production of citalopram and escitalopram . Understanding these polymorphic forms can lead to improved manufacturing processes and product stability.
Industrial Applications
Potential Beyond Pharmaceuticals
While primarily known for its role in drug synthesis, there is growing interest in the industrial applications of this compound. Its chemical properties may allow it to be explored in sectors such as materials science and industrial automation. As research continues to uncover new uses for this compound, its market potential could expand significantly beyond its current pharmaceutical focus .
Mechanism of Action
The primary mechanism of action of 5-Cyanophthalide is related to its role as an intermediate in the synthesis of citalopram. Citalopram functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability and enhancing mood. The cyano group in this compound is crucial for the formation of the active pharmacophore in citalopram .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Carboxyphthalide
- Structure: Replaces the cyano group with a carboxylic acid (-COOH) at the 5-position.
- Synthesis : Produced via electrochemical hydrogenation of trimellitic acid or reaction of terephthalic acid with formaldehyde in liquid SO₃ .
- Reactivity: Serves as the direct precursor to 5-cyanophthalide. Conversion involves dehydrating agents (SOCl₂, POCl₃) to form an acid chloride intermediate, followed by reaction with hydroxylamine or sulfonamides to yield the cyano group .
- Key Difference: Lacks the nitrile group’s electron-withdrawing effects, making it less reactive in nucleophilic additions compared to this compound .
5-Aminophthalide
- Structure: Substitutes the cyano group with an amino (-NH₂) group.
- Synthesis: Historically prepared via reduction of 4-aminophthalimide, followed by diazotation and CuCN-mediated cyanation to yield this compound .
- Reactivity: The amino group is electron-donating, reducing electrophilicity at the phthalide core. This limits its utility in Grignard reactions compared to this compound.
- Key Difference: Older synthesis routes using 5-aminophthalide generate hazardous by-products (e.g., CuCN waste), whereas modern methods bypass this step for improved environmental compatibility .
5-Bromophthalide
- Structure : Features a bromine atom at the 5-position.
- Synthesis : Derived from bromination of phthalide precursors.
- Reactivity: Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., cyanation via Ullmann or Sandmeyer reactions). However, bromine’s lower electronegativity compared to cyano reduces the scaffold’s electrophilic character .
- Key Difference : Primarily a precursor for cyanation rather than a direct intermediate in citalopram synthesis.
Comparative Data Table
Mechanistic and Functional Insights
- Electron Effects: The cyano group in this compound withdraws electron density, activating the phthalide ring for nucleophilic attack in Grignard reactions, a feature absent in 5-carboxy- or 5-aminophthalides .
- Environmental Impact: Modern synthesis routes (e.g., using SOCl₂) eliminate heavy metal waste (CuCN) associated with older methods involving 5-aminophthalide .
- Industrial Scalability : One-pot processes starting from 5-carboxyphthalide reduce intermediate isolation steps, achieving 83% yield in optimized conditions .
Biological Activity
5-Cyanophthalide, with the molecular formula C9H5NO2, is an organic compound recognized primarily for its role as an intermediate in the synthesis of pharmaceuticals, particularly citalopram, a selective serotonin reuptake inhibitor (SSRI) used in treating depression. This article delves into the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Overview of this compound
This compound features a five-membered lactone ring fused to a benzene ring, with a cyano group attached. Its structural characteristics contribute to its unique reactivity and biological properties. The compound is synthesized from 5-carboxyphthalide through a series of reactions that include hydroxylamine treatment and dehydration processes .
Target of Action
This compound serves as a precursor in the synthesis of citalopram and its active enantiomer S(+) citalopram. The pharmacological activity of citalopram is largely attributed to the S(+) enantiomer, which is responsible for the majority of its therapeutic effects against depression .
Biochemical Pathways
The compound influences several biochemical pathways:
- Synthesis of Citalopram : It acts as an essential building block in the multi-step synthesis process of citalopram. The reaction typically involves treating this compound with 4-fluorophenylmagnesium halide in a Grignard reaction .
- Cellular Effects : In laboratory settings, it has been observed to affect various cellular processes due to its role in synthesizing biologically active compounds.
Antimicrobial Activity
Recent studies have indicated that derivatives related to this compound exhibit antimicrobial properties. For instance, compounds synthesized from phthalides have shown potential against various pathogens, including those causing Epstein-Barr virus activation .
Pharmacological Studies
In pharmacological research, this compound's role in synthesizing citalopram has led to investigations into its effects on neurotransmitter systems. Studies suggest that variations in dosage during synthesis can influence the efficacy and safety profile of the resulting pharmaceutical products .
Chemical Reactions and Synthetic Routes
This compound can undergo several chemical reactions:
- Oxidation : Can yield carboxylic acids.
- Reduction : The cyano group can be converted into amines or other functional groups.
- Substitution : The cyano group can participate in nucleophilic substitution reactions with various reagents.
Synthetic Pathway Table
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids |
Reduction | Lithium aluminum hydride | Amines |
Substitution | Nucleophiles (amines, alcohols) | Diverse substituted products |
Stability and Dosage Effects
The stability of this compound is critical for its application in pharmaceutical synthesis. It remains stable under dry conditions at room temperature but can degrade under certain conditions. In animal models, varying dosages during synthesis have been shown to impact both the efficiency of citalopram production and its pharmacological effects .
Q & A
Basic Research Questions
Q. What are the critical steps in designing a reproducible synthesis protocol for 5-Cyanophthalide?
- Methodological Answer : To ensure reproducibility, the synthesis protocol must include:
- Detailed reaction conditions (temperature, solvent, catalyst) based on precedents like the patent starting from 5-carboxyphthalide .
- Purity validation via HPLC or GC-MS, with thresholds for acceptable impurity levels (e.g., <1% by area normalization) .
- Supplementary documentation of failed attempts or optimization steps (e.g., solvent screening results) to guide replication .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm the cyano group (δ ~110-120 ppm in C) and lactone ring structure. Compare with reference spectra from databases like SciFinder .
- IR spectroscopy : Validate the C≡N stretch (~2240 cm) and lactone C=O (~1760 cm) .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]) and fragmentation patterns against computational predictions .
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling.
- Monitor degradation via HPLC and quantify decomposition products. Statistical tools like ANOVA should assess significance of observed changes .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms involving this compound intermediates be resolved?
- Methodological Answer :
- Comparative kinetic studies : Use stopped-flow techniques to measure intermediate lifetimes under controlled conditions (e.g., pH, solvent polarity) .
- Computational modeling : Apply DFT calculations to evaluate proposed transition states and compare activation energies with experimental data .
- Systematic literature review : Aggregate conflicting studies and identify methodological variables (e.g., catalyst loading) that may explain discrepancies .
Q. What strategies optimize reaction yields when this compound is used as a precursor in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, stoichiometry). For example, a 2 factorial design can identify dominant factors affecting yield .
- In-situ monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
Q. How should researchers address inconsistencies in the reported physicochemical properties of this compound (e.g., solubility, melting point)?
- Methodological Answer :
- Standardized measurement protocols : Adopt IUPAC guidelines for melting point determination (e.g., heating rate of 1°C/min) .
- Interlaboratory studies : Collaborate with multiple labs to generate statistically robust data, using tools like Grubbs’ test to identify outliers .
Q. Methodological Frameworks
Q. What is the recommended approach for conducting a literature review on this compound’s applications in asymmetric catalysis?
- Methodological Answer :
- Boolean search strategies : Use terms like (this compound AND (asymmetric catalysis OR enantioselective)) NOT (industrial OR production) in databases like Web of Science .
- Critical appraisal : Prioritize studies with full experimental details and validation data (e.g., enantiomeric excess >90%) while excluding non-peer-reviewed sources .
Q. How can computational tools enhance the study of this compound’s reactivity?
- Methodological Answer :
- Molecular dynamics simulations : Model solvent effects on reaction pathways using software like Gaussian or ORCA .
- Cheminformatics : Build QSAR models to predict substituent effects on reactivity, leveraging existing datasets from PubChem .
Q. Data Presentation & Reproducibility
Q. What are the best practices for presenting contradictory data on this compound’s catalytic activity in a research manuscript?
- Methodological Answer :
- Transparent reporting : Use tables to juxtapose conflicting results, annotating variables (e.g., catalyst type, solvent) that may explain differences .
- Statistical clarity : Provide confidence intervals or p-values for key measurements to contextualize variability .
Q. How should supplementary materials be structured to support reproducibility of this compound studies?
- Methodological Answer :
- Include raw spectral data (e.g., NMR FID files), calibration curves for quantitative analysis, and step-by-step video protocols for sensitive reactions .
- Label files with unique identifiers (e.g., SI_01_NMR_5CNP) and reference them explicitly in the main text .
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGWTLAFIZLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868641 | |
Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82104-74-3 | |
Record name | 5-Cyanophthalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82104-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1-oxoisobenzofuran-5-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082104743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-1-oxoisobenzofuran-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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